molecular formula C11H13ClN2O B13448619 2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride

2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride

Cat. No.: B13448619
M. Wt: 224.68 g/mol
InChI Key: KOLWPYGFTMFKSB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and benzonitrile, an aromatic nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 3-hydroxypyrrolidine with 2-chlorobenzonitrile under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyrrolidine attacks the electrophilic carbon of the benzonitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzonitrile moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-3-ylmethoxy)benzonitrile hydrochloride
  • 2-(Pyrrolidin-3-yloxy)benzonitrile
  • 2-(Pyrrolidin-3-ylmethoxy)benzonitrile

Uniqueness

2-(Pyrrolidin-3-yloxy)benzonitrile hydrochloride is unique due to its specific combination of the pyrrolidine and benzonitrile moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

2-pyrrolidin-3-yloxybenzonitrile;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c12-7-9-3-1-2-4-11(9)14-10-5-6-13-8-10;/h1-4,10,13H,5-6,8H2;1H

InChI Key

KOLWPYGFTMFKSB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC=CC=C2C#N.Cl

Origin of Product

United States

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